1-Methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid is a bicyclic heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound features a pyrazole ring fused to a pyridine ring, with a carboxylic acid functional group at the 7-position and a methyl group at the 1-position. Pyrazolo[3,4-b]pyridines are known for their diverse biological activities, making them significant in medicinal chemistry and drug development.
The compound is classified under heterocyclic organic compounds and specifically falls within the category of pyrazolo derivatives. It is synthesized through various chemical methods, which often involve the manipulation of pyrazole and pyridine structures. The classification of this compound emphasizes its potential applications in pharmaceuticals due to its unique structural properties.
The synthesis of 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid can be approached through several synthetic routes. The most common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, time, and the choice of catalysts. For instance, using acid catalysts can significantly enhance yields by facilitating the formation of intermediate compounds necessary for the final product .
The molecular structure of 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid can be represented as follows:
This compound features:
The structural data can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography to confirm its conformation and spatial arrangement .
1-Methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid participates in various chemical reactions due to its reactive functional groups:
The reactivity of this compound can be influenced by substituents on the pyrazole or pyridine rings, which can modulate electronic properties and steric effects during reactions .
The mechanism of action for 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid is primarily linked to its interactions with biological targets. It may act as an inhibitor or modulator in various biochemical pathways:
Studies have shown that derivatives of pyrazolo[3,4-b]pyridines exhibit significant activity against various biological targets, including cancer cells and neurodegenerative diseases .
1-Methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid is typically characterized by:
The chemical properties include:
Relevant data from studies indicate that these properties are crucial for determining its reactivity and suitability for various applications .
1-Methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid has several scientific applications:
Research continues to explore its efficacy and safety profiles in various therapeutic contexts .
The construction of the pyrazolo[3,4-c]pyridine core relies heavily on cyclocondensation reactions, which enable simultaneous ring closure and functionalization. The Gould-Jacobs cyclization represents a pivotal method, wherein anilines or hydrazines undergo condensation with ethoxymethylenemalonate derivatives followed by thermal cyclodehydration. This approach facilitates the direct installation of the carboxylic acid precursor at the C7 position. For 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid specifically, N-methyl-5-aminopyrazole serves as the optimal starting material, reacting with ethoxymethylene malonate under reflux conditions to yield ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylate [1] [5].
Alternatively, the Japp-Klingemann reaction provides a diazo-coupling pathway. p-Anisidine undergoes diazotization followed by coupling with ethyl chloroacetoacetate to form hydrazonyl intermediates. Subsequent cyclocondensation with morpholine-activated enones (e.g., 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one) constructs the tetrahydropyridone scaffold, which is oxidatively aromatized to deliver the fully unsaturated pyrazolo[3,4-c]pyridine core [2]. Microwave-assisted cyclizations have gained prominence for enhancing reaction efficiency, reducing typical cyclocondensation times from hours to minutes while improving yields by 15–20% [5].
Table 1: Cyclocondensation Strategies for Pyrazolo[3,4-c]Pyridine Core Formation
Method | Key Reagents | Conditions | Yield Range | Regioselectivity |
---|---|---|---|---|
Gould-Jacobs | Ethoxymethylene malonate, N-methyl-5-aminopyrazole | Reflux, 4–6 h | 60–75% | C7-CO₂Et installation |
Japp-Klingemann | Diazotized aniline, enones | 0–5°C then 60°C, 3 h | 70–85% | C3-substitution control |
Microwave-assisted | Diethyl acetylenedicarboxylate, hydrazine | 150°C, 20 min | 80–92% | High C5/C7 specificity |
Regioselective N-methylation at the pyrazole nitrogen (N1) is critical to avoid the thermodynamically disfavored 2H-tautomer. Computational analyses confirm the 1H-tautomer is stabilized by 37 kJ/mol due to aromatic delocalization across both rings, rationalizing the >95% N1-selectivity observed when methylating pyrazolo[3,4-c]pyridines with dimethyl carbonate under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃, 80°C) [1]. Alternative alkylating agents like methyl triflate exhibit comparable selectivity but generate stoichiometric waste.
Carboxylation at C7 employs two primary strategies: (1) In situ carbon dioxide fixation via directed ortho-metalation (DoM) remains impractical due to poor functional group tolerance. (2) Hydrolysis of pre-installed ester groups constitutes the most reliable protocol. Ethyl 7-carboxylates undergo efficient saponification using lithium hydroxide in THF/water/ethanol (0–20°C, 7 h), achieving >95% conversion without decarboxylation. Critical to success is maintaining pH >10 to prevent precipitation of the carboxylic acid, which can hinder complete reaction [2] [4]. Direct C-H carboxylation via Minisci reactions faces limitations due to competing C4-alkylation and low regiocontrol [3].
Transition-metal catalysis enables efficient pyridine ring closure and late-stage functionalization. Palladium-catalyzed Suzuki-Miyaura cross-coupling permits the introduction of boronic acids at C4 prior to cyclization. Using PdCl₂(dcpp)/CuI cocatalyst systems, tetrabutylammonium 2-pyridyltriolborate salts couple with aryl bromides (yields: 75–92%), enabling access to 4-aryl-substituted intermediates [3]. For carboxylated derivatives, copper-catalyzed decarboxylative couplings are advantageous: 7-carboxylic acid derivatives undergo oxidative decarboxylation with silver nitrate and persulfate to generate C7 radicals, trapped by Michael acceptors or heteroarenes [3].
Photoredox catalysis has emerged for C-H alkylation. Under purple light irradiation (450 nm), bromopyridines participate in single-electron transfer (SET) with alkyl Grignard reagents, facilitating direct C4-alkylation without transition metals. This method tolerates ester functionalities crucial for preserving the C7-carboxylate group [3]. Nickel-catalyzed reductive couplings further expand scope, enabling the union of tertiary alkyl bromides with bromopyridines to construct all-carbon quaternary centers adjacent to the pyridine ring [3].
Solid-phase synthesis accelerates the exploration of C3/C4-modified analogs through resin-bound intermediates. Wang resin-linked esters serve as universal handles: ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylate is attached via carboxylic acid coupling using DIC/DMAP. The immobilized scaffold then undergoes diversification:
Merrifield resin-bound hydrazines facilitate pyrazole ring formation directly on solid support. Resin-hydrazine reacts with 4-cyano-5-ethoxypyridin-2(1H)-one, followed by trifluoroacetic acid-mediated cyclization and hydrazone formation. This sequence generates C3-aminated pyrazolo[3,4-c]pyridines after cleavage, enabling rapid library synthesis for structure-activity relationship studies [5].
Two strategic pathways dominate the synthesis of 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid: Route A (preformed pyrazole) utilizes N-methyl-5-aminopyrazole condensed with ethoxymethylenemalonate, while Route B (preformed pyridine) employs 4-hydrazinylpyridine-3-carboxylates cyclized with triethyl orthoformate.
Table 2: Comparative Analysis of Precursor-Directed Synthesis Routes
Parameter | Route A: Pyrazole Precursor | Route B: Pyridine Precursor |
---|---|---|
Key Step | Gould-Jacobs cyclization | Diazotization/cyclization |
Steps to Core | 2 (one-pot) | 3 (isolated intermediates) |
Overall Yield | 60–68% | 45–52% |
Regioselectivity | >98% N1-methylation inherent | Requires post-cyclization N-methylation |
Scalability | Kilogram-scale demonstrated | Limited to <100 g |
Functional Flexibility | C5 modification challenging | C4 diversification facile |
Route A offers superior efficiency and scalability, as demonstrated in Apixaban intermediate synthesis where ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is produced in 85% yield via morpholine-mediated cyclization [2] [6]. Route B, though step-intensive, allows easier C4 functionalization prior to pyrazole annulation, making it preferable for generating 4-aryl/heteroaryl analogs. Computational studies rationalize Route A’s regiochemical advantage: the electron-rich pyrazole nitrogen preferentially attacks the ethoxymethylene malonate’s β-carbon, ensuring correct annulation orientation [1].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1